molecular formula C14H12O3 B8178641 3'-Hydroxy-biphenyl-4-acetic acid

3'-Hydroxy-biphenyl-4-acetic acid

Cat. No.: B8178641
M. Wt: 228.24 g/mol
InChI Key: YWBGGXCOOCPWNN-UHFFFAOYSA-N
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Description

3'-Hydroxy-biphenyl-4-acetic acid is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3' position of the biphenyl ring and an acetic acid moiety at the 4-position. Below, we compare key derivatives to elucidate structure-activity relationships and functional differences.

Properties

IUPAC Name

2-[4-(3-hydroxyphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBGGXCOOCPWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-biphenyl-4-acetic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Hydrolysis: The acylated product is then hydrolyzed to introduce the hydroxyl group at the desired position.

    Oxidation: The final step involves the oxidation of the intermediate to form the acetic acid group.

Industrial Production Methods: Industrial production of 3’-Hydroxy-biphenyl-4-acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-biphenyl-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction reactions.

    Substitution: Halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’-Hydroxy-biphenyl-4-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl and acetic acid groups can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical data for biphenyl acetic acid derivatives and related phenylacetic acids:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Functional Groups Primary Uses Hazards (GHS) References
3'-(Hydroxymethyl)-biphenyl-4-acetic acid 176212-50-3 C15H14O3 242.27 Biphenyl, hydroxymethyl R&D, commercial manufacturing Not specified
4-Hydroxy-3-methoxyphenylacetic Acid 306-08-1 C9H10O4 194.18 Hydroxy, methoxy Laboratory chemicals, synthesis Not classified in provided data
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid 893640-23-8 C15H11NO2 237.25 Biphenyl, cyano Chemical synthesis H302, H315, H319, H335
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid 1261887-31-3 C16H10F6O3 364.24 Trifluoromethyl, hydroxy Not specified Not specified
4-Hydroxybiphenyl-4'-acetic acid 51350-23-3 C14H12O3 228.24 Biphenyl, hydroxy Not specified Not specified

Key Research Findings

Functional Group Impact on Properties

Hydroxymethyl vs. In contrast, 4-Hydroxybiphenyl-4'-acetic acid (CAS 51350-23-3) lacks additional substituents, possibly reducing metabolic stability .

Electron-Withdrawing Groups: The cyano group in 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid (CAS 893640-23-8) increases electrophilicity, correlating with higher acute oral toxicity (H302) and irritation hazards (H315, H319) .

Methoxy and Ethoxy Derivatives: 4-Hydroxy-3-methoxyphenylacetic Acid (CAS 306-08-1) is widely used in pharmaceuticals and cosmetics due to its similarity to natural phenolic acids (e.g., homovanillic acid) . 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) introduces an ethoxy group, which may enhance lipid solubility and alter pharmacokinetics .

Biological Activity

3'-Hydroxy-biphenyl-4-acetic acid (3'-OH-BPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

3'-OH-BPA is an aromatic compound characterized by a biphenyl structure with a hydroxyl group at the 3' position and an acetic acid moiety. This unique arrangement of functional groups contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that 3'-OH-BPA exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as a therapeutic agent in treating bacterial infections, especially those resistant to conventional antibiotics.

2. Anti-inflammatory Effects

3'-OH-BPA has also been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This modulation of inflammatory pathways suggests potential applications in diseases characterized by chronic inflammation.

The biological activity of 3'-OH-BPA is attributed to its interaction with specific molecular targets:

  • Cytokine Modulation: The compound inhibits the signaling pathways that lead to cytokine production, thereby reducing inflammation.
  • Bacterial Cell Wall Disruption: Its antimicrobial effects may involve disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3'-OH-BPA against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited MRSA growth but also demonstrated synergistic effects when combined with standard antibiotics like vancomycin. This suggests a potential role in enhancing existing treatment regimens for resistant infections .

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of 3'-OH-BPA resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its use as a therapeutic agent in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3'-OH-BPA, it is essential to compare it with structurally similar compounds:

Compound Key Feature Biological Activity
Biphenyl-4-acetic acidLacks hydroxyl groupLimited antimicrobial activity
3'-Hydroxy-biphenyl-2-acetic acidDifferent acetic acid positioningAltered reactivity and possibly different effects

The presence of the hydroxyl group at the 3' position significantly enhances its biological activity compared to its analogs.

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